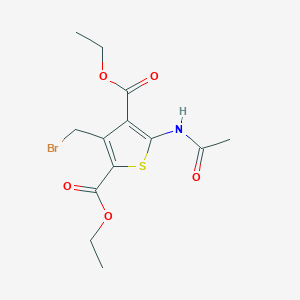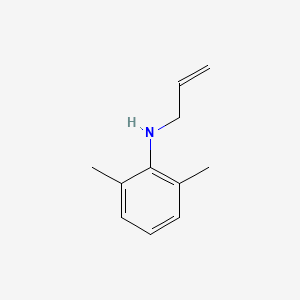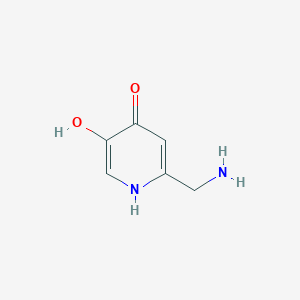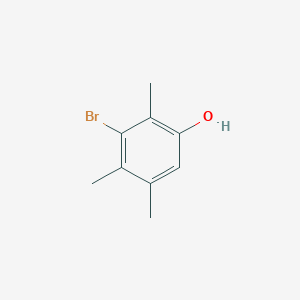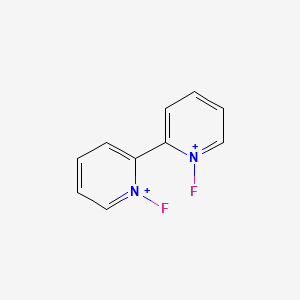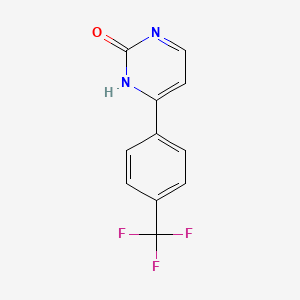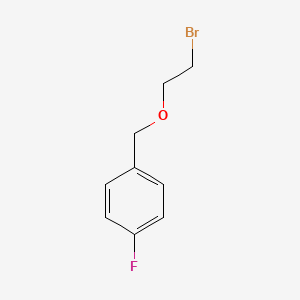![molecular formula C14H16N2OS B8649320 1-[5-(3-amino-5-methylphenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol CAS No. 1312535-17-3](/img/structure/B8649320.png)
1-[5-(3-amino-5-methylphenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(3-amino-5-methylphenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol is a complex organic compound that features a cyclobutane ring, a thiazole ring, and an amino-substituted phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(3-amino-5-methylphenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions. The amino-substituted phenyl group can be introduced through nucleophilic aromatic substitution reactions.
The cyclobutane ring can be formed via a [2+2] cycloaddition reaction, where two alkenes react under UV light to form the four-membered ring. The final step involves the coupling of the thiazole ring with the cyclobutane ring, which can be achieved through various coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and the use of high-throughput screening to identify the most efficient catalysts for the coupling reactions.
Analyse Des Réactions Chimiques
Types of Reactions
1-[5-(3-amino-5-methylphenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The thiazole ring can be reduced under hydrogenation conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Reduced thiazole derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
1-[5-(3-amino-5-methylphenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1-[5-(3-amino-5-methylphenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The thiazole ring can interact with metal ions, which can be crucial for its biological activity. The amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[5-(3-amino-5-methylphenyl)-1,3-thiazol-2-yl]cyclopentan-1-ol: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
1-[5-(3-amino-5-methylphenyl)-1,3-thiazol-2-yl]cyclohexan-1-ol: Similar structure but with a cyclohexane ring.
1-[5-(3-amino-5-methylphenyl)-1,3-thiazol-2-yl]cyclopropan-1-ol: Similar structure but with a cyclopropane ring.
Uniqueness
1-[5-(3-amino-5-methylphenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol is unique due to the presence of the cyclobutane ring, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying ring strain and its effects on chemical reactivity and biological activity.
Propriétés
Numéro CAS |
1312535-17-3 |
|---|---|
Formule moléculaire |
C14H16N2OS |
Poids moléculaire |
260.36 g/mol |
Nom IUPAC |
1-[5-(3-amino-5-methylphenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol |
InChI |
InChI=1S/C14H16N2OS/c1-9-5-10(7-11(15)6-9)12-8-16-13(18-12)14(17)3-2-4-14/h5-8,17H,2-4,15H2,1H3 |
Clé InChI |
YNCWBJWZZDANDN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)N)C2=CN=C(S2)C3(CCC3)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[3-(Dimethylamino)butyl]-phenol](/img/structure/B8649241.png)
![(E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine](/img/structure/B8649243.png)
![4(3h)-Quinazolinone,2-[2-[(1-cyclobutyl-4-piperidinyl)oxy]-5-pyrimidinyl]-8-methoxy-3-methyl-](/img/structure/B8649256.png)
![Ethanone, 1-[4-[(trimethylsilyl)ethynyl]phenyl]-](/img/structure/B8649272.png)
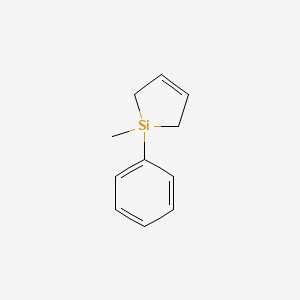
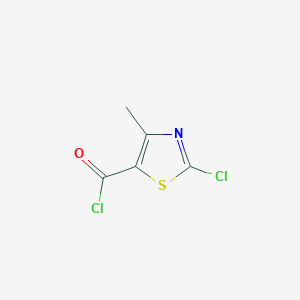
![4-N-[2-(dimethylamino)ethyl]-4-N-methylbenzene-1,4-diamine](/img/structure/B8649283.png)
